Bis(fluoren-9-yl)methylvinylsilane
Description
Bis(fluoren-9-yl)methylvinylsilane is an organosilicon compound featuring two fluoren-9-yl groups attached to a silicon atom, along with a methyl and a vinyl substituent. This compound is structurally distinct from other silane derivatives due to the combination of bulky fluorenyl moieties and a reactive vinyl group, making it relevant for applications in materials science and catalysis .
Properties
IUPAC Name |
ethenyl-bis(9H-fluoren-9-yl)-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Si/c1-3-30(2,28-24-16-8-4-12-20(24)21-13-5-9-17-25(21)28)29-26-18-10-6-14-22(26)23-15-7-11-19-27(23)29/h3-19,28-29H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLPYODSKXZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(fluoren-9-yl)methylvinylsilane typically involves the reaction of fluorenyl derivatives with vinylsilane precursors. One common method involves the use of boron trifluoride as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and yields highly functionalized products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(fluoren-9-yl)methylvinylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorenyl alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reactions with nucleophiles like and can be carried out under mild conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
Bis(fluoren-9-yl)methylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
Comparison with Similar Compounds
Key Compounds:
Bis(9-methylfluoren-9-yl)dimethylsilane (): Structure: Two 9-methylfluorenyl groups and two methyl groups on silicon. Synthesis: Achieved via condensation and reduction steps, leveraging organometallic reagents. Key Feature: Exhibits strong C-H···π interactions due to fluorenyl stacking, enhancing crystallinity .
Bis(dimethylamino)methylvinylsilane (): Structure: Dimethylamino groups replace fluorenyl moieties. Synthesis: Likely involves nucleophilic substitution at silicon.
Structural Analysis Table:
Physical and Chemical Properties
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